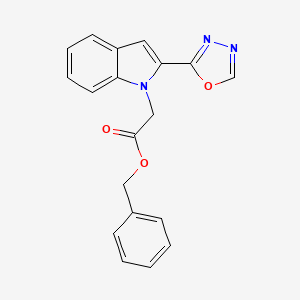

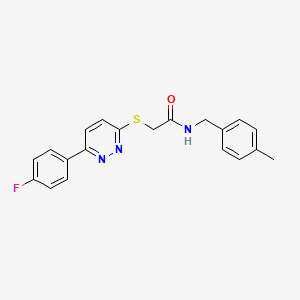

benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is a complex organic compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . A specific synthesis method for benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate was not found in the retrieved papers.Molecular Structure Analysis

The molecular structure of benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is characterized by the presence of an oxadiazole ring and an indole ring. The oxadiazole ring is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The indole ring is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.科学的研究の応用

Nematocidal Activity

1,2,4-Oxadiazole derivatives have shown promise as potential nematocides. In particular, benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate demonstrated moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode . These findings suggest its potential use in managing nematode-related crop damage.

Anti-Fungal Properties

The same compound exhibited anti-fungal activity against Rhizoctonia solani, a pathogenic fungus. This property could be valuable in protecting crops from fungal diseases .

Antibacterial Effects on Xanthomonas

Several derivatives of benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate displayed strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo). Notably, compounds 5m, 5r, 5u, 5v, 5x, and 5y exhibited superior antibacterial activity compared to existing agents. These findings highlight their potential as alternative templates for novel antibacterial agents .

Antibacterial Ability Against Rice Bacterial Leaf Blight

Compound 5v exerted moderate antibacterial effects against rice bacterial leaf blight, caused by Xoo. This suggests a role in managing this devastating disease in rice crops .

Alternative Pharmacophore

The 1,2,4-oxadiazole heterocycle, present in this compound, serves as an important pharmacophore for creating novel drug molecules. Its stability and bioisosteric properties make it a valuable scaffold for drug design .

Materials Chemistry Potential

Beyond biological applications, 1,2,4-oxadiazole derivatives have also attracted interest in materials chemistry. For instance, they serve as benchmark electron-transport molecules in light-emitting devices .

将来の方向性

Oxadiazoles, including benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for these compounds.

特性

IUPAC Name |

benzyl 2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-18(24-12-14-6-2-1-3-7-14)11-22-16-9-5-4-8-15(16)10-17(22)19-21-20-13-25-19/h1-10,13H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNOPSWTRIJCSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2674471.png)

![N-(3-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2674474.png)

![5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2674475.png)

![9-ethyl-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674483.png)

![N-[2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674485.png)

![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2674490.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2674494.png)